4-Bromo-5-fluoro-2-thiophenemethanol
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Overview
Description
4-Bromo-5-fluoro-2-thiophenemethanol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine and fluorine atoms attached to the thiophene ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-thiophenemethanol typically involves multi-step reactions. One common method is the bromination and fluorination of thiophene derivatives. The process may include:
Bromination: Thiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom.
Fluorination: The brominated thiophene is then reacted with a fluorinating agent to introduce the fluorine atom.
Methanol Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-thiophenemethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
4-Bromo-5-fluoro-2-thiophenemethanol is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-thiophenemethanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. It may interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-thiophenemethanol
- 2-Bromo-5-fluoro-2-thiophenemethanol
- 4-Bromo-2,5-dimethoxyphenethylamine
Comparison
4-Bromo-5-fluoro-2-thiophenemethanol is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, highlighting its uniqueness in various scientific studies.
Properties
Molecular Formula |
C5H4BrFOS |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
(4-bromo-5-fluorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H4BrFOS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 |
InChI Key |
XJFOBJRYKXYNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)F)CO |
Origin of Product |
United States |
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